molecular formula C11H15NO B1610781 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 50361-60-9

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1610781
CAS No.: 50361-60-9
M. Wt: 177.24 g/mol
InChI Key: JPSHSGBMKXSDOR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that features a tetrahydronaphthalene core with an aminomethyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 1-tetralone, a common precursor in organic synthesis.

    Reduction: The carbonyl group of 1-tetralone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Aminomethylation: The hydroxyl group is then aminomethylated using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a fully saturated hydrocarbon

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Aminomethyl)tetralin: Similar structure but lacks the hydroxyl group.

    1-(Hydroxymethyl)tetralin: Similar structure but lacks the amino group.

    1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets.

Properties

IUPAC Name

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHSGBMKXSDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512849
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50361-60-9
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Five and one-half g of trimethylsilylcyanide is added to a mixture of 7.3 g of 1-tetralone and 10 mg of zinc iodide. The mixture is stirred at room temperature overnight. It is dissolved in 25 ml dry THF and slowly added to a suspension of 2.3 g of lithium aluminumhydride in 40 ml of THF. Reaction is refluxed for three hours and upon cooling, carefully quenched with water. Precipitate is filtered and aqueous solution is diluted with 100 ml 1N NaOH. It was extracted with ether (3×100 ml), dried over anhydrous MgSO4, filtered, and ether evaporated yielding an oil which solidifies upon standing giving 6.4 g (73%) of (1-hydroxy-1,2,3,4-tetrahydronaphthyl)methylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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7.3 g
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reactant
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10 mg
Type
catalyst
Reaction Step One
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2.3 g
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reactant
Reaction Step Two
Name
Quantity
40 mL
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solvent
Reaction Step Two
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25 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (12 g, 0.32 mol, 2.25 equivalents) in refluxing THF (150 mL), under a nitrogen atmosphere, was added, dropwise over a period of 30 minutes, a solution of 1-cyano-1-trimethylsilyloxy-1,2,3,4-tetrahydronaphthalene, from Step 1, in 150 mL of THF. The resulting mixture was refluxed for 4 hours and then cooled to ambient temperature and diluted with THF. Sodium sulfate decahydrate was added to quench the excess lithium aluminum hydride. The solids were filtered over Celite® filter aid. The filtrate was then concentrated to give a light brown, waxy solid which was used in the next step without purification.
Quantity
12 g
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reactant
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Sodium sulfate decahydrate
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150 mL
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150 mL
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Synthesis routes and methods III

Procedure details

Under nitrogen, to the suspension of lithium aluminum hydride (8.4 g) in tetrahydrofuran (120 ml) was dropwise added 1-trimethylsilyloxy-1-cyano-1,2,3,4-tetrahydro-naphthalene (27 g) in tetrahydrofuran (120 ml) at 5° C., and the mixture was stirred at room temperature for 24 hours. To the mixture were added sodium fluoride (37 g) and water (12 ml) at 5° C., and the mixture was vigorously stirred at room temperature for 30 minutes. The precipitate was removed by filtration. The filtrate was evaporated in vacuo to give 1-aminomethyl-1-hydroxy-1,2,3,4-tetrahydronaphthalene (19 g).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
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27 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

As set forth in the foregoing reaction scheme, the 1-aminoalkyl-3,4-dihydronaphthalene compounds of the invention wherein n is 1 are obtained by reacting a 1,2,3,4-tetrahydro-1-naphthalenone with, for example, trimethylsilylcyanide in the presence of a catalytic amount of, for example, aluminum trichloride followed by reduction with lithium aluminum hydride to obtain the corresponding 1-aminomethyl-1-hydroxy-1,2,3,4-tetrahydronaphthalene. Similarly, the compounds of the invention wherein n is 2 may be obtained by reacting a 1,2,3,4-tetrahydro-1-naphthalenone with, for example, acetonitrile and n-butyl lithium, followed by reduction with lithium aluminum hydride to obtain the corresponding 1-aminoethyl-1-hydroxy-1,2,3,4-tetrahydronaphthalene. The 1-aminoalkyl-1-hydroxy-1,2,3,4-tetrahydronaphthalene intermediate is then subjected to acid dehydration to obtain the corresponding 1-aminoalkyl-3,4-dihydronaphthalene compound.
[Compound]
Name
1-aminoalkyl-3,4-dihydronaphthalene
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 3
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 4
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 5
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 6
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

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